molecular formula C8H9ClN2O2 B1448181 Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate CAS No. 1408074-63-4

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate

Cat. No.: B1448181
CAS No.: 1408074-63-4
M. Wt: 200.62 g/mol
InChI Key: PHCPBLHBBWSDBO-UHFFFAOYSA-N
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Description

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate typically involves the reaction of 6-chloro-5-methylpyridazine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (6-chloro-5-methylpyridazin-3-yl)acetate
  • Methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate
  • 3-Pyridazineacetic acid, 6-chloro-5-methyl-, methyl ester

Uniqueness

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required .

Biological Activity

Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O2C_8H_9ClN_2O_2. Its structure features a pyridazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an ester functional group. This unique configuration contributes to its reactivity and biological activity.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure CharacteristicsUnique Features
6-Chloro-5-methylpyridazin-3-amineAmino group instead of esterPotentially more polar; may exhibit different reactivity
6-Methylpyridazin-3-oneKetone functional groupDifferent functional properties; may enhance reactivity
4-Chloro-5-methylpyridazin-3-carboxylic acidCarboxylic acid instead of esterIncreased acidity may affect biological interactions

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and reproduction. The compound's mechanism likely involves interference with bacterial cell wall synthesis or protein production pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. For instance, compounds related to this structure have shown significant increases in the sub-G1 phase of the cell cycle, indicating cell death through apoptosis mechanisms .

Case Study: Anticancer Efficacy in Cell Lines

A study assessed the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly increase apoptosis rates, as evidenced by flow cytometric analysis using Annexin V staining. The results indicated a rise in early and late apoptotic phases, suggesting potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular metabolism.
  • Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and apoptosis, contributing to its anticancer effects.
  • Cell Signaling Pathway Interference : By affecting signaling pathways, the compound can disrupt normal cellular functions, promoting apoptosis in cancer cells .

Dosage and Toxicity

Research highlights that the effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses can lead to significant biochemical changes and potential toxicity. Threshold effects have been noted, where specific dosages are required to elicit observable responses in cellular assays .

Future Research Directions

Ongoing studies aim to further elucidate the pharmacological profile of this compound. Key areas of focus include:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structural Modifications : Exploring derivatives of this compound to enhance biological activity and reduce toxicity.

Properties

IUPAC Name

methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-3-6(4-7(12)13-2)10-11-8(5)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPBLHBBWSDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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